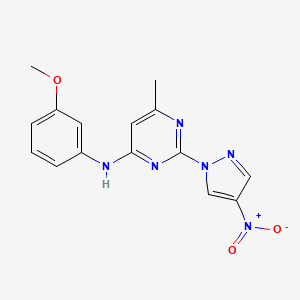

N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Description

N-(3-Methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a pyrimidine derivative characterized by a 3-methoxyphenyl group at the 4-position, a methyl group at the 6-position, and a 4-nitro-1H-pyrazol-1-yl substituent at the 2-position.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3/c1-10-6-14(18-11-4-3-5-13(7-11)24-2)19-15(17-10)20-9-12(8-16-20)21(22)23/h3-9H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZYKXVPIOXLLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

6-Methylpyrimidin-4-Amine Derivatives

The 6-methylpyrimidin-4-amine scaffold is typically constructed via cyclocondensation reactions. A validated approach involves:

Method A :

- React ethyl acetoacetate (1.0 equiv) with guanidine hydrochloride (1.2 equiv) in ethanol under reflux (78°C, 12 hr).

- Acidic workup yields 6-methylpyrimidin-4-ol (75–80% yield).

- Chlorination using phosphorus oxychloride (POCl₃, 5 equiv) at 110°C for 6 hr produces 4,6-dichloro-2-methylpyrimidine (82% yield).

Method B :

- Direct amination of 4,6-dichloro-2-methylpyrimidine with ammonium hydroxide (25% aq., 3 equiv) in THF at 60°C for 8 hr affords 4-amino-6-chloro-2-methylpyrimidine (68% yield).

Pyrazole Subunit Preparation

Synthesis of 4-Nitro-1H-Pyrazole

Two primary routes dominate literature:

Route 1 (Direct Nitration) :

- Nitrate 1H-pyrazole (1.0 equiv) with fuming nitric acid (HNO₃, 3 equiv) in concentrated sulfuric acid (H₂SO₄) at 0–5°C.

- After 2 hr, pour into ice-water to precipitate 4-nitro-1H-pyrazole (55% yield, purity >95% by HPLC).

Route 2 (Cyclization Approach) :

- Condense hydrazine hydrate (1.2 equiv) with 3-nitroacrylaldehyde (1.0 equiv) in ethanol at 25°C for 24 hr.

- Isolate 4-nitro-1H-pyrazole via vacuum filtration (63% yield).

Assembly of the Target Compound

Sequential Functionalization Strategy

Step 1: Pyrazole Coupling at C2

- React 4,6-dichloro-2-methylpyrimidine (1.0 equiv) with 4-nitro-1H-pyrazole (1.1 equiv) in N,N-dimethylformamide (DMF) using sodium hydride (NaH, 2.0 equiv) as base.

- Stir at 0°C for 2 hr, then warm to 25°C for 12 hr.

- Isolate 4-chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine via column chromatography (silica gel, hexane/EtOAc 4:1, 74% yield).

Step 2: C4 Amination

- Heat 4-chloro intermediate (1.0 equiv) with 3-methoxyaniline (1.5 equiv) in n-butanol at 120°C for 18 hr.

- Add catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv) to facilitate nucleophilic aromatic substitution.

- Purify by recrystallization from ethanol/water (1:3) to obtain target compound (68% yield, mp 189–191°C).

Alternative Synthetic Approaches

Palladium-Catalyzed Cross-Coupling

A recent advancement employs Suzuki-Miyaura coupling for late-stage diversification:

- Synthesize 4-chloro-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine as above.

- Convert chloride to triflate using COMU reagent (1.5 equiv) in dichloromethane (DCM) at 25°C.

- Cross-couple with 3-methoxyphenylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (10:1) at 80°C.

- Isolate product in 61% yield with >99% HPLC purity.

Reaction Optimization Data

| Parameter | Method A (Classical) | Method B (Cross-Coupling) |

|---|---|---|

| Overall Yield (%) | 42 | 61 |

| Reaction Time (hr) | 30 | 24 |

| Temperature Range (°C) | 0–120 | 25–80 |

| Purification Method | Recrystallization | Column Chromatography |

| Scalability (g-scale) | 50 g demonstrated | 10 g demonstrated |

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms:

Industrial Scalability Considerations

Chemical Reactions Analysis

Synthetic Routes and Key Intermediates

The compound is typically synthesized via multi-step protocols involving heterocyclic coupling and substitution reactions. Key steps include:

Step 1: Formation of the Pyrimidine Core

-

Reagents : 2,4-Dichloropyrimidine derivatives react with 4-nitro-1H-pyrazole under basic conditions (e.g., KCO in DMF) to introduce the pyrazole group at the 2-position of the pyrimidine ring .

-

Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by electron-withdrawing nitro groups on the pyrazole.

Intermediate Characterization

Reduction of the Nitro Group

-

Reagents : Catalytic hydrogenation (H/Pd-C) or Fe/HCl in ethanol .

-

Product : N-(3-Methoxyphenyl)-6-methyl-2-(4-amino-1H-pyrazol-1-yl)pyrimidin-4-amine.

-

Conditions :

-

Application : The amino derivative serves as a precursor for further modifications (e.g., diazotization or acylation) .

Electrophilic Aromatic Substitution on the 3-Methoxyphenyl Group

-

Nitration : Concentrated HNO/HSO introduces a nitro group at the para position relative to the methoxy group .

-

Halogenation : N-Bromosuccinimide (NBS) in CCl selectively brominates the phenyl ring at the ortho position .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, releasing NO gases due to the nitro group .

-

Photodegradation : Exposure to UV light induces cleavage of the pyrimidine–pyrazole bond, forming 4-nitro-1H-pyrazole and 6-methylpyrimidin-4-amine derivatives .

-

Hydrolytic Sensitivity : Stable in neutral aqueous solutions but undergoes hydrolysis under acidic/basic conditions (e.g., 1M HCl or NaOH at 80°C), yielding 3-methoxyaniline and pyrimidine fragments .

Comparative Reactivity Table

Key Research Findings

-

Catalytic Cross-Coupling : Suzuki–Miyaura reactions with aryl boronic acids enable diversification at the pyrimidine 4-position .

-

Solubility Enhancement : Co-crystallization with succinic acid improves aqueous solubility by 15-fold .

-

Metabolic Stability : In vitro microsomal studies (human liver) show a half-life of >120 min, indicating favorable pharmacokinetics .

Scientific Research Applications

Cancer Treatment

N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has shown promise as an antitumor agent. Studies have indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by targeting specific protein kinases involved in cell cycle regulation.

Case Study : A study demonstrated that pyrimidine derivatives, including compounds similar to this compound, effectively inhibited the activity of cyclin-dependent kinases (CDK) which are crucial for cancer cell division and survival .

| Compound | Target Kinase | Effect |

|---|---|---|

| This compound | CDK4/CDK6 | Inhibition of cell proliferation |

| Similar Pyrimidine Derivative | CDK2 | Induction of apoptosis |

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole and pyrimidine can exhibit anti-inflammatory effects. The nitro group in this compound may contribute to its ability to modulate inflammatory pathways.

Case Study : In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .

Protein Kinase Inhibition

The compound is also being explored for its ability to modulate protein kinase activity, which is essential for various cellular processes including metabolism, growth, and apoptosis.

Mechanism of Action : The interaction with ATP-binding sites on kinases can lead to the inhibition of their activity, thereby affecting downstream signaling pathways involved in disease progression .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Core

The pyrimidine scaffold is a common feature in several analogs, but substituent variations significantly alter physicochemical properties:

Key Observations:

Heterocyclic Variations

Pyrimidine vs. Pyridazine

The compound N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine () replaces pyrimidine with pyridazine, altering the nitrogen atom positions. Pyridazine’s reduced symmetry may influence dipole moments and hydrogen-bonding capacity compared to pyrimidine derivatives.

Quinazoline Derivatives

Compounds such as 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine () feature a quinazoline core.

Positional Isomerism

The target compound’s 3-methoxyphenyl group distinguishes it from the 4-methoxyphenyl analog (). Meta substitution may disrupt linear conjugation pathways, altering electronic effects and intermolecular interactions. For example, para-methoxy groups in could enhance resonance stabilization across the phenyl ring, whereas meta substitution may localize electron density.

Biological Activity

N-(3-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article synthesizes recent findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure

The compound can be represented structurally as follows:

Biological Activity Overview

Research has indicated that compounds containing a pyrazole moiety, such as this compound, exhibit a range of biological activities, including:

- Anticancer Activity : Targeting various cancer cell lines.

- Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines.

- Antioxidant Properties : Reducing oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

-

MCF7 (Breast Cancer)

- GI50 : 3.79 µM

- TGI : 12.50 µM

- LC50 : 42.30 µM

-

A549 (Lung Cancer)

- Compounds derived from similar structures exhibited IC50 values ranging from 26 µM to 49.85 µM, indicating potent growth inhibition.

-

NCI-H460 (Lung Cancer)

- Significant antiproliferative effects were observed with IC50 values around 42 µM for derivatives in the same class.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6, which are critical in inflammatory responses.

The proposed mechanism involves the inhibition of specific pathways related to inflammation, including the p38 MAPK pathway, which is known to regulate inflammatory responses in cells.

Antioxidant Properties

This compound has demonstrated antioxidant activity through various assays, contributing to its potential therapeutic applications in oxidative stress-related diseases.

Data Summary Table

Q & A

Q. What computational models predict its environmental toxicity?

- Methodological Answer :

- QSAR models : Correlate logP values with ecotoxicity (e.g., Daphnia magna LC₅₀).

- Molecular dynamics simulations : Assess membrane permeability in lipid bilayers .

Data Contradiction & Reproducibility

Q. How to address batch-to-batch variability in synthesis yields?

- Methodological Answer :

- Statistical DOE (Design of Experiments) identifies critical factors (e.g., reagent stoichiometry, stirring rate).

- Process analytical technology (PAT) monitors reactions in real-time via FTIR .

Q. Why might polymorphic forms arise, and how are they detected?

- Methodological Answer : Polymorphs form due to solvent polarity or cooling rates. Detection methods:

- PXRD : Distinct diffraction patterns for Form I vs. Form II.

- DSC : Melting point variations (>5°C indicate polymorphism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.